4-Amino-8-bromocinnoline-3-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromocinnoline-3-carboxamide hydrochloride typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromocinnoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-8-bromocinnoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromocinnoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-chlorocinnoline-3-carboxamide
- 4-Amino-8-fluorocinnoline-3-carboxamide
- 4-Amino-8-iodocinnoline-3-carboxamide
Uniqueness
4-Amino-8-bromocinnoline-3-carboxamide hydrochloride is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H8BrClN4O |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
4-amino-8-bromocinnoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H7BrN4O.ClH/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5;/h1-3H,(H2,11,13)(H2,12,15);1H |
InChI Key |
KUAUCLNZSMYWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN=C2C(=C1)Br)C(=O)N)N.Cl |
Origin of Product |
United States |
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